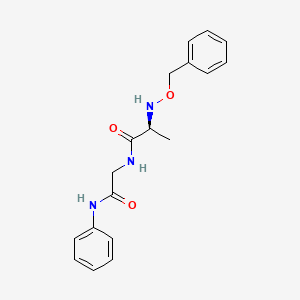
N-(Benzyloxy)-L-alanyl-N-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzyloxy)-L-alanyl-N-phenylglycinamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to the L-alanine moiety and a phenylglycinamide group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-L-alanyl-N-phenylglycinamide typically involves the coupling of benzyloxy-L-alanine with phenylglycinamide. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high yield and purity. The use of protective groups and purification methods such as high-performance liquid chromatography (HPLC) are essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide can undergo oxidation reactions at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the amide bond can yield the corresponding amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine: this compound has potential applications in drug development. Its unique structure can be modified to create analogs with improved pharmacological properties. It may also serve as a lead compound in the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Benzyloxy)-L-alanyl-N-phenylglycinamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide bond can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N-(Benzyloxycarbonyl)-L-alanine: Similar in structure but with a benzyloxycarbonyl group instead of a benzyloxy group.
N-(Benzyloxycarbonyl)-L-serine: Contains a serine moiety instead of alanine.
N-(Benzyloxycarbonyl)-L-proline: Features a proline moiety, offering different reactivity and biological properties.
Uniqueness: N-(Benzyloxy)-L-alanyl-N-phenylglycinamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity
Propiedades
Número CAS |
73376-17-7 |
|---|---|
Fórmula molecular |
C18H21N3O3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(2S)-N-(2-anilino-2-oxoethyl)-2-(phenylmethoxyamino)propanamide |
InChI |
InChI=1S/C18H21N3O3/c1-14(21-24-13-15-8-4-2-5-9-15)18(23)19-12-17(22)20-16-10-6-3-7-11-16/h2-11,14,21H,12-13H2,1H3,(H,19,23)(H,20,22)/t14-/m0/s1 |
Clave InChI |
YQGBMUDUCOODKJ-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)NC1=CC=CC=C1)NOCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NCC(=O)NC1=CC=CC=C1)NOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


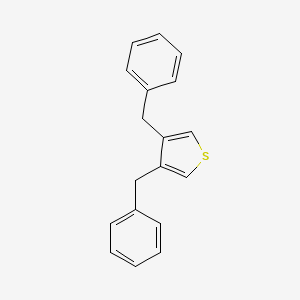
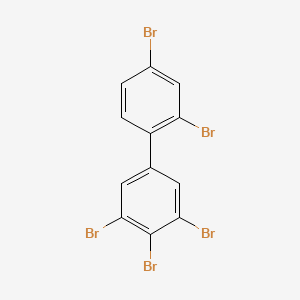
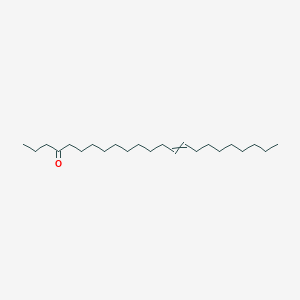
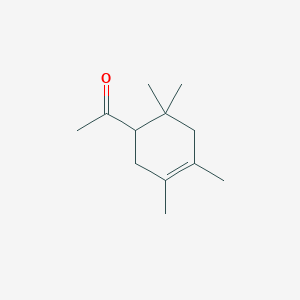
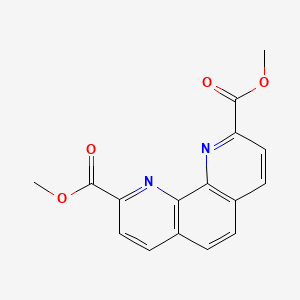
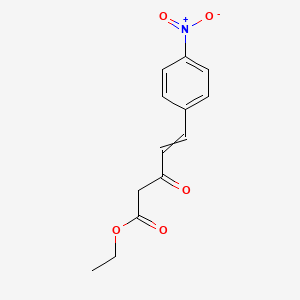

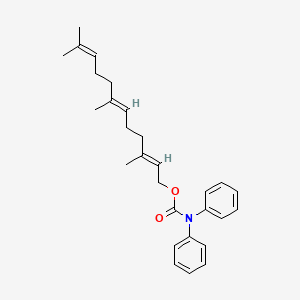
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
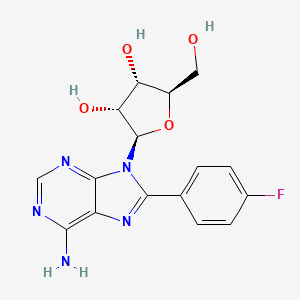
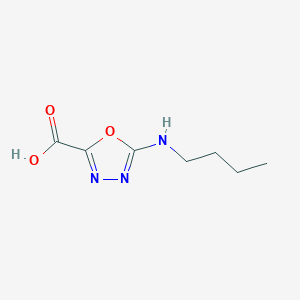
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
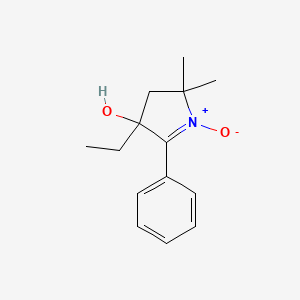
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
